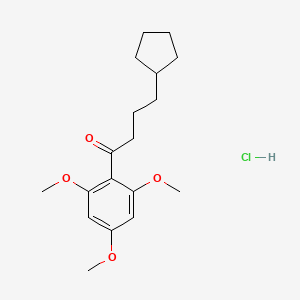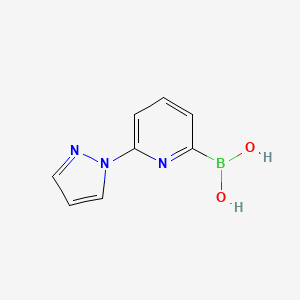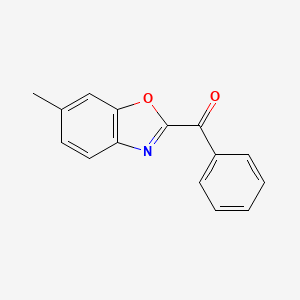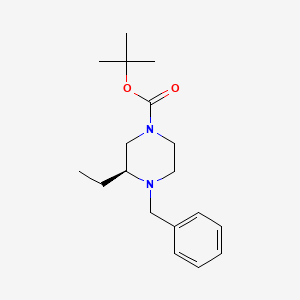
4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride is a chemical compound that features a cyclopentyl group and a trimethoxyphenyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride typically involves the reaction of cyclopentanone with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one
- 4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-ol
- 4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-amine
Uniqueness
4-Cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
1159812-27-7 |
|---|---|
Molekularformel |
C18H27ClO4 |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
4-cyclopentyl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H26O4.ClH/c1-20-14-11-16(21-2)18(17(12-14)22-3)15(19)10-6-9-13-7-4-5-8-13;/h11-13H,4-10H2,1-3H3;1H |
InChI-Schlüssel |
OAONSJGLNSHUNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCC2CCCC2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-](/img/structure/B14113410.png)
![3-(3-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113411.png)
![4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B14113414.png)
![2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14113419.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/structure/B14113421.png)

![CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester](/img/structure/B14113441.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)

![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)



